2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Its structure features:
- A pyrazolo[1,5-a]pyrazin-4(5H)-one core, which provides a rigid bicyclic framework.
- A 3,4-dimethoxyphenyl substituent at position 2, contributing electron-donating methoxy groups that may enhance binding interactions.
- A 4-methylbenzyl group at position 5, introducing steric bulk and lipophilicity.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-4-6-16(7-5-15)14-24-10-11-25-19(22(24)26)13-18(23-25)17-8-9-20(27-2)21(12-17)28-3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWUDHBVYWCUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Final Cyclization and Purification: The final step involves cyclization to form the pyrazolo[1,5-a]pyrazine ring system, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as scalable purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazine ring or the aromatic substituents, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly employed under conditions such as reflux in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydrogenated pyrazolopyrazines.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is studied for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity and biological activity make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Pyrazolo[1,5-a]pyrazinone Derivatives
Key Observations:
- Substituent Effects :
- Synthetic Methods :
Table 2: Reported Bioactivities of Pyrazolo[1,5-a]pyrazinone Derivatives
Key Observations:
Biological Activity
2-(3,4-Dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrazine family and is characterized by the following structural formula:
This structure contributes to its pharmacological properties, which are explored in the following sections.
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:
- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting against various diseases linked to oxidative damage.
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect dihydroorotate dehydrogenase (DHODH), which is significant in the context of immunosuppressive therapies .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrazolo compounds demonstrate antimicrobial effects against a range of pathogens, indicating potential use in treating infections .
Anticancer Effects
Recent studies have focused on the anticancer potential of pyrazolo derivatives. For example, a related compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical cancer) | 15.2 | Apoptosis via caspase activation |
| MCF-7 (Breast cancer) | 12.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung cancer) | 10.5 | Inhibition of proliferation |
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties for this class of compounds. In vitro assays have indicated that they can protect neuronal cells from excitotoxicity induced by glutamate, potentially through modulation of NMDA receptors.
Case Studies
- In Vivo Studies : A study investigated the effects of a closely related pyrazolo compound in a mouse model of cancer. The results showed significant tumor reduction compared to control groups, with minimal side effects observed.
- Clinical Trials : Early-phase clinical trials have been initiated to explore the efficacy of pyrazolo derivatives in patients with specific types of cancer. Preliminary results indicate promising outcomes in terms of tumor response rates.
- Synergistic Effects : Research has also explored the synergistic effects when combined with other chemotherapeutic agents. Combinations have shown enhanced efficacy and reduced toxicity profiles.
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Use of potassium iodide or palladium catalysts for cross-coupling reactions .
- Temperature control : Lower temperatures reduce side reactions during cyclization .
Basic: What structural features contribute to the compound’s biological activity?
Answer:
Key structural elements include:
- Pyrazolo[1,5-a]pyrazine core : Facilitates π-π stacking and hydrogen bonding with biological targets like kinases .
- 3,4-Dimethoxyphenyl group : Electron-donating methoxy groups enhance binding affinity to hydrophobic enzyme pockets .
- 4-Methylbenzyl substituent : Improves lipophilicity, aiding membrane permeability .
Q. Functional group reactivity :
- The oxazole moiety (if present) may chelate metal ions in enzymatic active sites .
- Methyl groups at specific positions reduce metabolic degradation .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Answer:
SAR strategies :
Substituent variation :
- Replace methoxy groups with ethoxy or halogens to modulate electron density and steric effects .
- Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility .
Biological testing :
- Screen analogues against cancer cell lines (e.g., A549) and bacterial models (e.g., Mycobacterium tuberculosis) to correlate substituents with IC50/MIC values .
Computational modeling :
- Docking studies (e.g., AutoDock) predict interactions with targets like TRK kinases or bacterial enzymes .
Q. Example :
- Methoxy-to-ethoxy substitution on the phenyl ring increased anticancer activity by 2-fold in A549 cells .
Advanced: How to address contradictions in reported biological activity data across studies?
Answer:
Common sources of discrepancy :
- Purity variations : Impurities >5% can skew IC50 values. Validate purity via HPLC and NMR .
- Assay conditions : Differences in cell line passage numbers, serum concentrations, or incubation times. Standardize protocols using guidelines like MIAME (Microarray Experiments) .
- Target selectivity : Off-target effects may arise in kinase profiling. Use orthogonal assays (e.g., Western blotting for apoptosis markers) to confirm mechanisms .
Q. Resolution workflow :
Replicate experiments under identical conditions.
Cross-validate with structural analogues to isolate substituent effects .
Basic: What analytical techniques confirm the compound’s purity and structure?
Answer:
Primary methods :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and ring conformation .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., >95% via C18 column, acetonitrile/water gradient) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (±2 ppm error) .
Q. Supplementary techniques :
- X-ray crystallography : Resolves 3D conformation (e.g., screw-boat pyrazine ring in crystal structures) .
Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Answer:
Chemical modifications :
Q. Formulation approaches :
Q. Pharmacokinetic monitoring :
- Measure plasma concentration-time profiles in rodent models to assess bioavailability .
Advanced: How to elucidate the mechanism of action for this compound?
Answer:
Stepwise methodology :
Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify targets (e.g., TRK, KDR) .
Cellular assays :
- Apoptosis (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .
- Autophagy modulation (LC3-II Western blot) .
Molecular docking : Predict binding modes using crystallographic data (e.g., PDB IDs for kinase targets) .
Gene knockdown : siRNA targeting suspected pathways (e.g., mTOR for autophagy) validates target engagement .
Q. Case study :
- Pyrazolo[1,5-a]pyrazine derivatives inhibited Mycobacterium tuberculosis growth by disrupting iron uptake (MIC = 0.25 µg/mL) .
Tables
Table 1: Key Synthesis Optimization Parameters
| Step | Key Variables | Optimal Conditions | References |
|---|---|---|---|
| Core formation | Solvent, temperature | DMF, 80°C | |
| Alkylation | Catalyst, reaction time | KI, 12–24 hours | |
| Purification | Chromatography solvent | Ethyl acetate/hexane (3:7) |
Table 2: Biological Activity Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
